tert-Butylimino-tris(dimethylamino)phosphorane
Overview
Description
Mechanism of Action
Target of Action
Phosphazene base P1-t-Bu is a sterically hindered, neutral nitrogen base . It is primarily used as a catalyst in various chemical reactions . Its main targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products .
Mode of Action
Phosphazene base P1-t-Bu interacts with its targets by accepting protons, acting as a base . This interaction can lead to the deprotonation of the reactants, which is a crucial step in many chemical reactions . For instance, it can be used for dehydrating carbamate anions to isocyanates with POCl3 or P4O10 .
Result of Action
The primary result of Phosphazene base P1-t-Bu’s action is the facilitation of chemical reactions. It can help increase the efficiency and selectivity of these reactions, leading to higher yields of the desired products .
Action Environment
The action, efficacy, and stability of Phosphazene base P1-t-Bu can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, it is often used under solvent-free conditions . Additionally, it is a liquid at room temperature and has a boiling point of 175 °C .
Preparation Methods
tert-Butylimino-tris(dimethylamino)phosphorane can be synthesized through various synthetic routes. One common method involves the reaction of tris(dimethylamino)phosphine with tert-butyl isocyanate under controlled conditions . The reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butylimino-tris(dimethylamino)phosphorane undergoes several types of chemical reactions, including:
Dehydration Reactions: It is used as a base for dehydrating carbamate anions to isocyanates when reacted with reagents like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P4O10).
Deprotonation Reactions: It can deprotonate acidic compounds, such as ferrocenium ions, to form transient and persistent radicals.
Polymerization Catalysis: It acts as a catalyst in the ring-opening polymerization of epoxy monomers, leading to the formation of end-functionalized polyethers.
Scientific Research Applications
tert-Butylimino-tris(dimethylamino)phosphorane has a wide range of applications in scientific research:
Biology and Medicine:
Comparison with Similar Compounds
tert-Butylimino-tris(dimethylamino)phosphorane is unique due to its combination of strong basicity and steric hindrance. Similar compounds include:
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP): Another strong base with similar basicity but different steric properties.
Phosphazene base P2-t-Bu: A related compound with a different structure and reactivity profile.
Phosphazene base P4-t-Bu: Another member of the phosphazene base family with distinct applications and properties.
These compounds share the characteristic of being strong, non-ionic bases but differ in their steric properties and specific applications.
Properties
IUPAC Name |
N-[tert-butylimino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H27N4P/c1-10(2,3)11-15(12(4)5,13(6)7)14(8)9/h1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNOSHBJMBLOSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27N4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400667 | |
Record name | Phosphazene base P1-t-Bu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81675-81-2 | |
Record name | Phosphazene base P1-t-Bu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N�-tert-Butyl-N,N,N�,N�,N�,N�-hexamethylphosphorimidic triamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.